molecular formula C16H18N2O5 B2641345 allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1291870-37-5

allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No. B2641345
CAS RN: 1291870-37-5
M. Wt: 318.329
InChI Key: KFQDTBLBBWZWOJ-UHFFFAOYSA-N
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Description

Allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
BenchChem offers high-quality allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : The synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through a three-component reaction involving N-aryl-3-oxobutanamides with salicylaldehyde and urea in the presence of NaHSO4 as a catalyst. The structure of the products was confirmed by IR, 1H NMR spectroscopy, and X-ray analysis, showcasing the utility of this compound class in complex synthetic chemistry (Gein et al., 2017).

  • Structural Features : The molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was detailed using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations (HF and DFT methods) were employed to complement the experimental data, offering insights into the electronic structure and potential reactivity of these compounds (Gumus et al., 2018).

properties

IUPAC Name

prop-2-enyl 6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-4-8-22-14(19)11-12-9-6-5-7-10(21-3)13(9)23-16(11,2)18-15(20)17-12/h4-7,11-12H,1,8H2,2-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQDTBLBBWZWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=O)N2)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

allyl 10-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

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